molecular formula C8H4ClNO2S B2600984 5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one CAS No. 23589-73-3

5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one

Katalognummer B2600984
CAS-Nummer: 23589-73-3
Molekulargewicht: 213.64
InChI-Schlüssel: IBNXWVDYILLAKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one” belongs to a class of organic compounds known as oxathiazoles . These are aromatic heterocyclic compounds containing an oxathiazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one” are not available, similar compounds such as isoxazole derivatives have been synthesized through cyclocondensation reactions of chalcones with hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods, including melting point determination, solubility tests, and spectroscopic analysis .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that certain compounds with structural similarities to 5-(3-chlorophenyl)-2H-1,3,4-oxathiazol-2-one, specifically those incorporating chlorophenyl groups and oxathiazolone derivatives, exhibit notable anticancer properties. For instance, a study focusing on the synthesis, characterization, and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives highlighted compounds that showed activity against a range of human tumor cell lines, including leukemia, non-small cell lung cancer, renal cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer (Kattimani et al., 2013).

Antimicrobial Agents

Another study detailed the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, indicating the potential of chlorophenyl-containing compounds to serve as bases for developing antimicrobial treatments. These compounds were tested against bacterial strains such as Escherichia coli and Salmonella typhi, showcasing moderate activity (Sah et al., 2014).

Corrosion Inhibition

The corrosion inhibition properties of triazole derivatives for protecting mild steel in acidic media have been explored, where derivatives structurally related to oxathiazolones demonstrated high inhibition efficiencies. This research indicates the potential for using similar compounds in protecting metals against corrosion, especially in industrial applications (Lagrenée et al., 2002).

Enzyme Inhibition

Compounds derived from chlorophenyl- and oxathiazolone-related structures have been investigated for their enzyme inhibition properties, specifically targeting enzymes like lipase and α-glucosidase. Such studies are crucial for developing new therapeutic agents for diseases associated with enzyme dysfunction (Bekircan et al., 2015).

Eigenschaften

IUPAC Name

5-(3-chlorophenyl)-1,3,4-oxathiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-6-3-1-2-5(4-6)7-10-13-8(11)12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNXWVDYILLAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NSC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

m-Chlorobenzamide (75 g, 0.48 mol) and chlorocarbonylsulfenyl chloride (79 g, 0.6 mol, 25% excess) were reacted as described in Example 2 for 1.5 hours. Volatile components were removed under reduced pressure. The dark brown oil was taken up in hot cyclohexane, and the mixture was filtered. Cooling resulted in separation of a dark orange solid. The solid, recrystallized twice from hot ethyl acetate, gave 64.21 g (0.316 mol, 65.8%) of off-white solid, m.p. 83+-84.5°.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Yield
65.8%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.